molecular formula C11H14BrNO B13548170 1-(4-Bromo-2-methoxyphenyl)cyclobutanamine

1-(4-Bromo-2-methoxyphenyl)cyclobutanamine

Cat. No.: B13548170
M. Wt: 256.14 g/mol
InChI Key: MMWIEONDSRLVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-methoxyphenyl)cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 4-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclobutanamine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Cyclobutanamine Formation: The brominated intermediate is then subjected to a cyclization reaction to form the cyclobutanamine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methoxyphenyl)cyclobutanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanamine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)cyclobutanamine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(4-Bromo-2-hydroxyphenyl)cyclobutanamine: The hydroxyl group can introduce different hydrogen bonding interactions compared to the methoxy group.

Uniqueness

1-(4-Bromo-2-methoxyphenyl)cyclobutanamine is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-10-7-8(12)3-4-9(10)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3

InChI Key

MMWIEONDSRLVNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2(CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.